molecular formula C12H11NO3 B13891977 (S)-2-(2-Oxetanylmethyl)isoindoline-1,3-dione

(S)-2-(2-Oxetanylmethyl)isoindoline-1,3-dione

Cat. No.: B13891977
M. Wt: 217.22 g/mol
InChI Key: FEFWEZUMPDPQLX-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(2-Oxetanylmethyl)isoindoline-1,3-dione is a chiral compound that features an oxetane ring and an isoindoline-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-Oxetanylmethyl)isoindoline-1,3-dione typically involves the following steps:

    Formation of the Oxetane Ring: The oxetane ring can be synthesized through cyclization reactions involving epoxides and aldehydes or ketones.

    Attachment to Isoindoline-1,3-dione: The oxetane moiety is then attached to the isoindoline-1,3-dione core through nucleophilic substitution or other coupling reactions.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-Oxetanylmethyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.

    Reduction: Reduction reactions can modify the functional groups attached to the isoindoline-1,3-dione core.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonates can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives, while substitution reactions can introduce various functional groups to the isoindoline-1,3-dione core.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: May serve as a probe or ligand in biochemical studies.

    Industry: Could be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-(2-Oxetanylmethyl)isoindoline-1,3-dione depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxetane ring can enhance the compound’s stability and bioavailability, while the isoindoline-1,3-dione moiety can interact with various molecular targets.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(2-Oxetanylmethyl)isoindoline-1,3-dione: The enantiomer of the compound, which may have different biological activities.

    2-(2-Oxetanylmethyl)isoindoline-1,3-dione: The racemic mixture containing both (S) and ® enantiomers.

    Other Oxetane-Containing Compounds: Compounds with oxetane rings that may have similar chemical properties but different biological activities.

Uniqueness

(S)-2-(2-Oxetanylmethyl)isoindoline-1,3-dione is unique due to its specific chiral configuration, which can lead to distinct interactions with biological targets and different pharmacokinetic properties compared to its enantiomer or racemic mixture.

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

2-[[(2S)-oxetan-2-yl]methyl]isoindole-1,3-dione

InChI

InChI=1S/C12H11NO3/c14-11-9-3-1-2-4-10(9)12(15)13(11)7-8-5-6-16-8/h1-4,8H,5-7H2/t8-/m0/s1

InChI Key

FEFWEZUMPDPQLX-QMMMGPOBSA-N

Isomeric SMILES

C1CO[C@@H]1CN2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

C1COC1CN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.